molecular formula C17H15ClN2O B11766829 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine

Cat. No.: B11766829
M. Wt: 298.8 g/mol
InChI Key: QHJNKANCLWIWEQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyloxy group at the second position, a chlorine atom at the eighth position, and an ethyl group at the third position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the use of benzyloxy-pyridinium triflate as a reagent for the synthesis of benzyl ethers and esters. This method provides a convenient and effective way to introduce the benzyloxy group under neutral conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like nitrating agents (HNO₃) and acylating agents (RCOCl) are used under acidic conditions.

Major Products Formed

    Oxidation: Benzylic alcohols and ketones.

    Reduction: Amines and alkyl groups.

    Substitution: Nitro and acyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit leukotriene A-4 hydrolase or mitogen-activated protein kinase 14, which are involved in inflammatory and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, and ethyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine

InChI

InChI=1S/C17H15ClN2O/c1-2-13-10-14-8-9-19-16(18)15(14)20-17(13)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

QHJNKANCLWIWEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3

Origin of Product

United States

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